molecular formula C6H8N3NaO2 B6192980 sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate CAS No. 2648956-97-0

sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B6192980
CAS No.: 2648956-97-0
M. Wt: 177.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound with the molecular formula C6H8N3NaO2. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the electrophilic carbon of chloroacetic acid, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole alcohols .

Scientific Research Applications

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its pharmacokinetic and pharmacological properties. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which forms the basis for many derivatives.

    1,3-Dimethyl-1H-1,2,4-triazole: A closely related compound with similar structural features.

    Triazole N-oxides: Oxidized derivatives of triazole.

Uniqueness

Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

2648956-97-0

Molecular Formula

C6H8N3NaO2

Molecular Weight

177.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.